molecular formula C17H20N4O4 B2629021 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide CAS No. 1797091-95-2

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide

Cat. No. B2629021
CAS RN: 1797091-95-2
M. Wt: 344.371
InChI Key: NCQAVPBZEOEHTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dihydrobenzo[b][1,4]dioxin derivatives has been discussed in the literature . A common method involves the formation of 1,4-dioxane via pyrocatechol, followed by bromination and cleavage of the methyl group with LiOH .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using crystallography . The crystal structure provides information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .


Chemical Reactions Analysis

The reaction mechanism for the synthesis of related compounds involves an intramolecular aromatic electrophilic substitution, followed by a nucleophilic ring opening reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For related compounds, properties such as molecular weight, hydrogen bond donor and acceptor count, and rotatable bond count have been reported .

Safety and Hazards

Safety information for related compounds indicates that they may be harmful if swallowed . Always handle chemicals with appropriate safety precautions.

Mechanism of Action

Target of Action

The primary targets of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the breakdown of acetylcholine in the case of cholinesterase, and a reduction in the production of leukotrienes in the case of lipoxygenase.

Biochemical Pathways

The action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide affects several biochemical pathways. In the nervous system, it impacts the cholinergic pathway by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . In the inflammatory response, it affects the arachidonic acid pathway by reducing the production of leukotrienes, thereby decreasing inflammation .

Pharmacokinetics

It is known that similar compounds are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties impact the bioavailability of the compound, determining how much of it reaches the target sites in the body.

Result of Action

The molecular and cellular effects of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide’s action include enhanced cholinergic transmission in the nervous system and decreased inflammation in the body . These effects can have therapeutic benefits in conditions such as Alzheimer’s disease, where cholinergic transmission is impaired, and in various inflammatory conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide. Factors such as pH can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of the compound, thereby influencing its efficacy .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-17(20-5-7-23-8-6-20)19-13-9-18-21(10-13)11-14-12-24-15-3-1-2-4-16(15)25-14/h1-4,9-10,14H,5-8,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQAVPBZEOEHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide

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